molecular formula C19H20N2O6S B11232345 methyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

methyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11232345
M. Wt: 404.4 g/mol
InChI Key: YIJUMTCKJHYOKC-UHFFFAOYSA-N
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Description

Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate typically involves multiple steps. One common method includes the reaction of 4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine with methyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoxazine compounds.

Scientific Research Applications

Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
  • 6-chloro-4-methanesulfonyl-N-[(4-methylphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Uniqueness

Methyl 4-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)benzoate is unique due to its specific structural features and the presence of both benzoxazine and benzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 4-[(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H20N2O6S/c1-12-4-9-16-15(10-12)21(28(3,24)25)11-17(27-16)18(22)20-14-7-5-13(6-8-14)19(23)26-2/h4-10,17H,11H2,1-3H3,(H,20,22)

InChI Key

YIJUMTCKJHYOKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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